GPR40 agonist 5 -

GPR40 agonist 5

Catalog Number: EVT-15278587
CAS Number:
Molecular Formula: C27H24N2O4
Molecular Weight: 440.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

GPR40 agonist 5 is a synthetic compound that acts as an agonist for the G protein-coupled receptor known as GPR40, which plays a crucial role in insulin secretion and glucose homeostasis. This receptor is primarily activated by free fatty acids and has gained attention in the context of developing treatments for type 2 diabetes. The compound is part of a broader class of GPR40 agonists that have been designed to enhance insulin secretion in a glucose-dependent manner, thereby minimizing the risk of hypoglycemia.

Source and Classification

GPR40 agonist 5 belongs to the category of small molecule pharmaceuticals targeting G protein-coupled receptors. Specifically, it is classified as a full agonist, which means it fully activates the receptor upon binding. The development of this compound is rooted in medicinal chemistry and structure-activity relationship studies aimed at optimizing efficacy and safety profiles for therapeutic applications in metabolic disorders.

Synthesis Analysis

The synthesis of GPR40 agonist 5 involves several key steps that are informed by structure-activity relationship studies. The compound typically features a carboxylic acid headgroup linked to an aromatic ring through a carbon chain, which is critical for its activity.

Methods and Technical Details:

  1. Initial Design: The synthesis begins with the selection of a suitable aromatic core that can accommodate various substituents to enhance binding affinity.
  2. Functionalization: Key functional groups are introduced through electrophilic aromatic substitution or similar reactions, allowing for modifications that optimize pharmacokinetic properties.
  3. Purification: Techniques such as high-performance liquid chromatography are employed to purify the synthesized compounds, ensuring high purity necessary for biological testing.
Molecular Structure Analysis

The molecular structure of GPR40 agonist 5 can be characterized by its distinctive features:

  • Core Structure: The compound typically includes a central aromatic ring system linked to a carboxylic acid group.
  • Substituents: Various substituents on the aromatic rings can influence binding affinity and selectivity towards GPR40.
  • Data: The molecular weight and specific structural formula are determined through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Chemical Reactions Analysis

GPR40 agonist 5 undergoes several chemical reactions during its synthesis:

  1. Electrophilic Aromatic Substitution: This reaction introduces various functional groups onto the aromatic ring.
  2. Coupling Reactions: For example, Suzuki coupling may be used to form biaryl structures that are essential for enhancing receptor interactions.
  3. Hydrolysis and Protection Strategies: These methods are often employed to manage reactive functional groups during synthesis.
Mechanism of Action

The mechanism of action for GPR40 agonist 5 involves:

  • Receptor Binding: Upon administration, the compound binds to the allosteric site of the GPR40 receptor, leading to receptor activation.
  • Signal Transduction: This activation triggers downstream signaling pathways involving G proteins, which ultimately results in increased insulin secretion from pancreatic beta cells.
  • Data on Efficacy: Preclinical studies have demonstrated that compounds like GPR40 agonist 5 can potentiate insulin release in response to glucose, highlighting their potential therapeutic benefits in managing type 2 diabetes.
Physical and Chemical Properties Analysis

The physical and chemical properties of GPR40 agonist 5 include:

  • Solubility: Typically exhibits moderate solubility in organic solvents, with variable solubility in aqueous environments depending on the functional groups present.
  • Stability: Stability under physiological conditions is crucial; thus, compounds are often designed to resist hydrolysis and metabolic degradation.
  • Relevant Data: LogP values indicate lipophilicity, which affects absorption and distribution within biological systems.
Applications

GPR40 agonist 5 has significant scientific applications:

  • Diabetes Research: It serves as a model compound in studies aimed at understanding insulin secretion mechanisms and developing new diabetes therapies.
  • Pharmacological Studies: Used in assays to evaluate the pharmacodynamics and pharmacokinetics of GPR40-targeting drugs.
  • Drug Development: Its design informs further development of selective GPR40 modulators that could lead to safer diabetes medications with fewer side effects.
Introduction to GPR40 as a Therapeutic Target

Role of GPR40 in Metabolic and Neurological Homeostasis

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a cell-surface receptor activated by medium- and long-chain free fatty acids. It serves as a critical nutrient sensor, coordinating systemic energy balance by modulating insulin secretion from pancreatic β-cells and incretin release (GLP-1, GIP, PYY) from enteroendocrine L-cells in the gut [3] [6]. Beyond metabolic regulation, GPR40 is expressed in key brain regions, including the hypothalamus, cortex, and hippocampus, where it influences neurodevelopment, neurogenesis, and synaptic plasticity [8] [9]. Reduced levels of polyunsaturated fatty acids (PUFAs), endogenous GPR40 ligands, are observed in the substantia nigra of Parkinson’s disease (PD) patients, suggesting its involvement in dopaminergic neuron survival [1] [4]. In Alzheimer’s disease (AD) models, GPR40 activation enhances CREB phosphorylation, promoting neuronal survival and cognitive function [8] [9]. This dual role positions GPR40 as a unique therapeutic node linking metabolic and neurological health.

GPR40 Signaling Pathways in Disease Pathogenesis

GPR40 activation triggers diverse intracellular signaling cascades via G-protein coupling, with outcomes dependent on ligand-specific biased agonism. Ligands like TAK-875 (fasiglifam) primarily engage Gαq-protein signaling, increasing intracellular calcium and insulin secretion [5] [6]. In contrast, ago-allosteric modulators (e.g., LY2922470, AM-1638) activate both Gαq and Gαs pathways, enhancing cAMP production and incretin secretion [3] [5] [6]. This bias determines functional efficacy:

  • Metabolic Effects: Gαq signaling boosts insulin release, while Gαs/Gαq co-activation amplifies GLP-1 secretion, augmenting weight loss and glucose control [5] [6].
  • Anti-Inflammatory Actions: In endothelial cells, LY2922470 inhibits NF-κB nuclear translocation, suppressing adhesion molecules (VCAM-1, ICAM-1) and monocyte adhesion—effects absent with TAK-875 [2] [7].
  • Neuroprotection: GPR40 agonism (e.g., TUG469) reduces NLRP3 inflammasome activation, microgliosis, and α-synuclein aggregation in PD models, mitigating neurodegeneration [1] [4].

Table 1: Signaling Properties of Select GPR40 Agonists

AgonistGαq ActivationGαs ActivationKey Cellular Outcomes
TAK-875 (fasiglifam)YesNoInsulin secretion; No incretin stimulation
LY2922470YesYesGLP-1 release; NF-κB inhibition; Anti-inflammation
AM-1638YesYesEnhanced cAMP; Robust incretin secretion
TUG469YesUnder studyNLRP3 suppression; Dopaminergic neuron protection

Rationale for Targeting GPR40 in Type 2 Diabetes and Neurodegenerative Disorders

The dual role of GPR40 in metabolism and neuroinflammation provides a compelling rationale for therapeutic targeting:

  • Type 2 Diabetes (T2D): GPR40 agonists enhance glucose-dependent insulin secretion, minimizing hypoglycemia risk. Unlike GLP-1 receptor agonists, they offer oral bioavailability and access to central nervous system targets [3] [6]. Agonists with Gαs activity (e.g., AM-1638) further suppress appetite and slow gastric motility via gut-brain axis communication [6] [10].
  • Neurodegenerative Disorders: GPR40 activation counteracts neurotoxic pathways:
  • In PD models, agonist TUG469 inhibits NLRP3 inflammasome assembly, reducing caspase-1 activation and interleukin-1β release, thereby preserving dopaminergic neurons [1] [4].
  • In AD, GW9508 rescues cognitive deficits by enhancing CREB phosphorylation and neuronal survival [8] [9].
  • Hepatic AMPK activation by GW9508 ameliorates lipid accumulation, addressing metabolic drivers of neurodegeneration [10].

Table 2: Therapeutic Effects of GPR40 Agonists in Preclinical Models

DisorderAgonistKey OutcomesProposed Mechanism
Parkinson’s diseaseTUG469↓ motor deficits; ↓ α-synuclein aggregation; ↑ dopaminergic neuron survivalNLRP3 inflammasome inhibition; Autophagy induction
Alzheimer’s diseaseGW9508↑ cognitive function; ↑ hippocampal neuron viabilityCREB phosphorylation; ↓ neuroinflammation
Hepatic steatosisGW9508↓ hepatic triglycerides; ↓ lipogenic genes (FAS, ACC, SCD1)AMPK pathway activation
Endothelial inflammationLY2922470↓ NF-κB activation; ↓ VCAM-1/ICAM-1; ↓ monocyte adhesionGαs-dependent anti-inflammatory signaling

The convergence of metabolic and neuroprotective efficacy underscores GPR40’s potential as a multi-disease target. Novel agonists with tissue-specific or biased signaling profiles may circumvent historical safety concerns (e.g., TAK-875 hepatotoxicity) while retaining robust efficacy [3] [6] [10].

Properties

Product Name

GPR40 agonist 5

IUPAC Name

3-[4-[[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid

Molecular Formula

C27H24N2O4

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C27H24N2O4/c1-3-4-22(15-27(30)31)20-6-12-24(13-7-20)33-18-19-5-14-26-28-25(17-29(26)16-19)21-8-10-23(32-2)11-9-21/h5-14,16-17,22H,15,18H2,1-2H3,(H,30,31)

InChI Key

NQANQPBUSXASMN-UHFFFAOYSA-N

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.